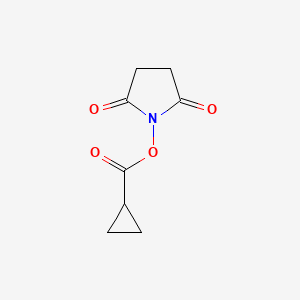
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester is C8H9NO4 . The molecular weight is 183.16 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.16 g/mol .Applications De Recherche Scientifique
Bioactivity and Synthesis
Cyclopropanecarboxylic acid derivatives exhibit significant biological activities, prompting research into their synthesis and applications. For instance, derivatives of cyclopropanecarboxylic acid have been explored for their herbicidal and fungicidal activities (Tian et al., 2009). Another study focused on the synthesis of alpha-cyclopropyl-beta-homoprolines, a type of 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acid, which were prepared via 1,3-dipolar cycloadditions, demonstrating potential for incorporation into peptides (Cordero et al., 2009).
Structural Studies and Chemical Properties
The study of structural properties and interactions of cyclopropanecarboxylic acid derivatives is an active area of research. For instance, the crystal structure of a compound related to cyclopropanecarboxylic acid was analyzed, providing insights into its molecular interactions (Brown et al., 2005).
Pharmaceutical Synthesis
In pharmaceutical research, cyclopropanecarboxylic acid derivatives are utilized in synthesizing various compounds. A study detailed the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a process involving multi-step nucleophilic substitution reactions, indicating the versatility of these compounds in drug synthesis (Zhou et al., 2021).
Medicinal Chemistry and Pharmacology
Cyclopropanecarboxylic acid derivatives also play a role in the development of compounds for medicinal chemistry and pharmacology. A synthetic route to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes was developed, underscoring their potential in creating nitrogen-containing polycyclic compounds for pharmaceutical applications (Boichenko et al., 2022).
Mécanisme D'action
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is known to be used in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate, a precursor for Al[18 F]-NOTA-labeled tetrazine radio ligand useful in 18 F-based pretargeted PET imaging system .
Analyse Biochimique
Biochemical Properties
Cyclopropanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in esterification reactions, where it acts as an esterifying agent. It interacts with enzymes such as esterases and proteases, facilitating the hydrolysis of ester bonds. Additionally, this compound can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and altering their binding to DNA. This, in turn, affects the transcription of specific genes involved in cellular metabolism and other essential processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of cyclopropanecarboxylic acid and 2,5-dioxo-pyrrolidin-1-yl ester. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology. As the dosage increases, more pronounced effects can be observed. High doses of this compound can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. It is essential to determine the appropriate dosage range for specific experimental purposes to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within cells. The compound can undergo hydrolysis to form cyclopropanecarboxylic acid and 2,5-dioxo-pyrrolidin-1-yl ester, which can then participate in further metabolic reactions. These reactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals and post-translational modifications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHAFCZYGULLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)

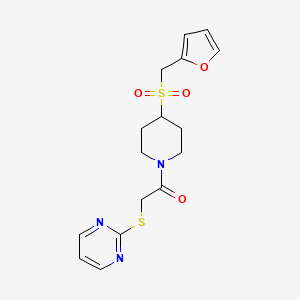

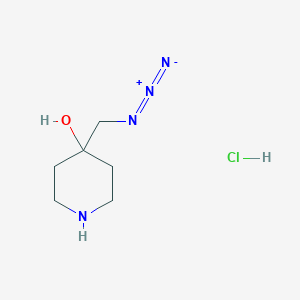
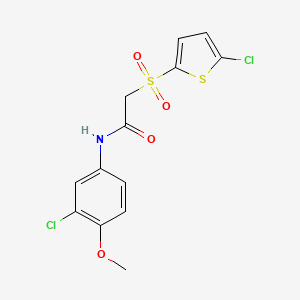
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
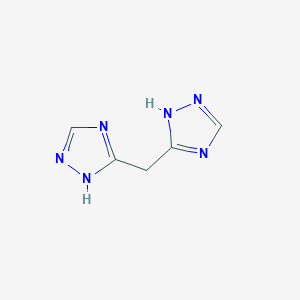
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)
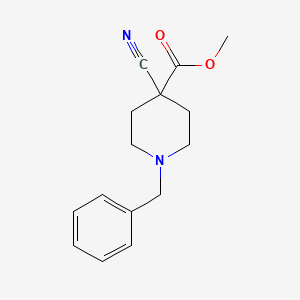
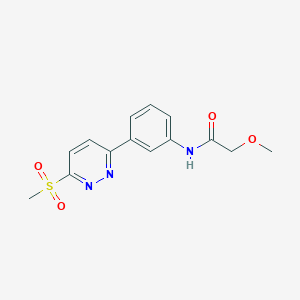
![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
